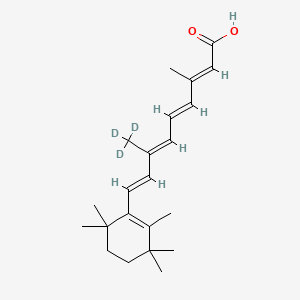

4,4-Dimethyl Retinoic acid-d3

Description

Significance of Deuterated Analogs in Modern Biochemical and Biomedical Research

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), have become indispensable in modern biochemical and biomedical research. clearsynth.com This is primarily due to the "kinetic isotope effect" (KIE), where the increased mass of deuterium can slow down the rate of chemical reactions involving the cleavage of the carbon-deuterium bond. acs.orgresearchgate.net This property is invaluable for studying the metabolism of compounds, as it can help to identify the specific sites of metabolic breakdown. acs.org

Furthermore, the distinct mass of deuterated compounds makes them easily distinguishable from their non-labeled counterparts in mass spectrometry analysis. scbt.com This allows for their use as internal standards, ensuring the accuracy and precision of quantitative measurements of endogenous molecules in complex biological samples. scbt.com The stability and non-radioactive nature of deuterium also make it a safer alternative to radioactive isotopes in many research applications, including clinical studies.

The applications of deuterated reagents span various scientific disciplines:

Elucidating Reaction Mechanisms: By tracking the fate of deuterium atoms, researchers can gain invaluable insights into the step-by-step processes of chemical reactions. clearsynth.com

Studying Metabolic Pathways: Deuterium labeling enables the tracing of molecules through complex metabolic networks within living organisms. clearsynth.comontosight.ai

Investigating Drug Interactions: Understanding how drugs are metabolized and interact with biological systems is crucial for drug development, and deuterated analogs are instrumental in these studies. clearsynth.com

Advancing NMR Spectroscopy: Deuterated solvents are widely used in Nuclear Magnetic Resonance (NMR) spectroscopy to reduce interference from the solvent signal, leading to clearer and more informative spectra. clearsynth.comontosight.ai

Role of 4,4-Dimethyl Retinoic acid-d3 as a Precision Research Tool in Retinoid Science

This compound is a labeled analog of 4,4-Dimethyl Retinoic acid, a synthetic retinoid. The introduction of three deuterium atoms (d3) into the methyl groups at the 4-position of the molecule provides a unique mass signature, making it an ideal internal standard for quantitative analysis of its non-labeled counterpart and other related retinoids using mass spectrometry.

The primary application of this compound lies in its use as a tool for quantitative structure-activity relationship (QSAR) studies of retinoid receptors. QSAR studies aim to correlate the chemical structure of a molecule with its biological activity. By using the deuterated standard, researchers can accurately measure the binding affinities and activation potentials of various retinoid compounds, contributing to the design of new synthetic retinoids with specific therapeutic properties.

While direct research findings specifically detailing the use of this compound are not extensively published in publicly available literature, its role can be inferred from the broader applications of deuterated retinoids in research. For instance, deuterated forms of vitamin A have been synthesized for use in isotope dilution assays to assess vitamin A levels in humans. elsevierpure.comiastate.edu These studies highlight the importance of deuterated analogs in accurately quantifying retinoids in biological matrices.

Historical Context of Stable Isotope Tracers in Metabolism and Signaling Pathway Elucidation

The use of stable isotopes as tracers in metabolic research dates back to the pioneering work of Rudolf Schoenheimer in the 1930s. mdpi.come-acnm.org He was the first to demonstrate the dynamic state of body constituents by using deuterium and nitrogen-15 (B135050) to trace the metabolism of fats and proteins. e-acnm.org This groundbreaking work laid the foundation for the use of stable isotopes to unravel complex biological pathways.

Initially, the low sensitivity of detection techniques for stable isotopes limited their application, and radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) became more prevalent. mdpi.com However, with advancements in analytical technologies, particularly mass spectrometry and NMR spectroscopy, the use of stable isotopes has seen a resurgence. mdpi.comresearchgate.netnih.gov

In the field of retinoid research, the use of isotopes has been crucial in understanding key aspects of vitamin A and retinoid metabolism. nih.govresearchgate.net Isotope tracer studies have revealed the variability in beta-carotene (B85742) absorption and the distinct metabolic patterns of different retinoids. nih.govresearchgate.net The development of sophisticated analytical methods has enabled researchers to track the fate of isotopically labeled retinoids in various biological systems, from individual cells to whole organisms. nih.govresearchgate.net This has provided invaluable insights into the absorption, transport, and metabolism of these essential nutrients. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-3-methyl-9-(2,3,3,6,6-pentamethylcyclohexen-1-yl)-7-(trideuteriomethyl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+/i1D3 |

InChI Key |

XRAHVFWRNAIIPG-UTEHXIMUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(C(CCC1(C)C)(C)C)C |

Canonical SMILES |

CC1=C(C(CCC1(C)C)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies and Isotopic Integrity Assessment of 4,4 Dimethyl Retinoic Acid D3 for Research Applications

Stereoselective Synthetic Methodologies for Deuterated Retinoids

The introduction of deuterium (B1214612) into the 4,4-dimethyl retinoic acid molecule requires a strategic approach to ensure the label is incorporated at the desired position with high efficiency and stereochemical control. While the specific synthesis of 4,4-Dimethyl Retinoic acid-d3 is not extensively detailed in publicly available literature, the methodologies can be inferred from established synthetic routes for retinoids and deuterated organic compounds.

Targeted Deuterium Incorporation at Specific Molecular Positions

The synthesis of deuterated retinoids often involves the use of deuterated starting materials or reagents at a key step in the synthetic pathway. For the introduction of a d3-label, a common strategy is the use of a deuterated methylating agent, such as methyl-d3 iodide (CD3I) or a Grignard reagent derived from it (CD3MgI).

A plausible synthetic route could involve the construction of the C4-dimethylated cyclohexenyl ring system, followed by the elaboration of the polyene side chain. The d3-label would likely be introduced during the formation of one of the methyl groups at the C4 position. For instance, a ketone precursor could be reacted with a deuterated organometallic reagent to introduce the CD3 group. Stereoselectivity at this stage, if applicable to the specific synthetic design, could be influenced by chiral auxiliaries or catalysts.

Another approach involves the modification of an existing retinoid scaffold. For example, a precursor with a functional group at the C4 position that can be converted to a methyl group could be utilized. This conversion would then be performed using a deuterated reagent. The choice of reaction is critical to avoid isotopic scrambling and to ensure high incorporation efficiency.

Optimization of Reaction Pathways for Isotopic Purity

Achieving high isotopic purity is paramount for the utility of this compound as an internal standard. The optimization of reaction pathways focuses on several key aspects:

Minimizing Isotopic Exchange: The reaction conditions, including solvent, temperature, and pH, must be carefully controlled to prevent any unintended exchange of deuterium atoms with protons from the surrounding environment. The use of aprotic solvents and anhydrous conditions is often essential.

High-Efficiency Deuteration Step: The reaction that introduces the deuterium label should be high-yielding and highly specific to the target position. This minimizes the presence of unlabeled or partially labeled impurities.

Purification of Intermediates: Chromatographic purification of key deuterated intermediates is crucial to remove any non-deuterated or incompletely deuterated species before proceeding to subsequent steps. This ensures that the final product has the highest possible isotopic enrichment.

Protecting Group Strategy: The use of appropriate protecting groups for sensitive functionalities on the retinoid molecule can prevent side reactions and isotopic scrambling during the deuteration step.

Spectroscopic and Chromatographic Validation of Isotopic Enrichment and Structural Fidelity

Once synthesized, this compound must undergo rigorous analytical validation to confirm its structure, isotopic enrichment, and stereochemical purity. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the precise location of the deuterium atoms within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum, the absence of a signal corresponding to the methyl group at the C4 position, which would be present in the unlabeled compound, provides strong evidence for successful deuteration. The integration of the remaining proton signals should be consistent with the expected structure.

²H NMR Spectroscopy: Deuterium NMR spectroscopy directly detects the deuterium nucleus. A single resonance in the ²H NMR spectrum at a chemical shift corresponding to the C4-methyl position would confirm the specific location of the deuterium label. The absence of other deuterium signals would indicate that no unwanted isotopic scrambling has occurred.

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the carbon atom attached to the deuterium atoms will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from the corresponding carbon in the unlabeled compound. This provides further confirmation of the deuteration site.

A representative dataset from NMR analysis is summarized in the table below:

| Nucleus | Unlabeled 4,4-Dimethyl Retinoic Acid (Expected Chemical Shift, ppm) | This compound (Expected Observation) |

| ¹H | Signal for C4-CH₃ | Absence of signal for C4-CH₃ |

| ²H | No signal | Signal corresponding to C4-CD₃ |

| ¹³C | Signal for C4-CH₃ | Shifted and split signal for C4-CD₃ |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Isotopic Abundance Profiling

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is the primary technique for determining the isotopic abundance and chemical purity of this compound. nih.gov

The UHPLC system separates the deuterated compound from any potential impurities. The mass spectrometer then provides highly sensitive and specific detection. By comparing the mass-to-charge ratio (m/z) of the molecular ion of the deuterated compound to its unlabeled counterpart, the level of isotopic enrichment can be accurately quantified. For this compound, the molecular ion will be three mass units higher than that of unlabeled 4,4-Dimethyl Retinoic acid.

The isotopic purity is calculated by measuring the relative intensities of the ion signals corresponding to the deuterated (d3), partially deuterated (d1, d2), and unlabeled (d0) species. A high isotopic purity is indicated by a dominant signal for the d3 isotopologue.

A typical isotopic abundance profile obtained from UHPLC-MS/MS analysis is presented below:

| Isotopologue | Relative Abundance (%) |

| d0 (Unlabeled) | < 0.5 |

| d1 | < 1.0 |

| d2 | < 2.0 |

| d3 | > 96.5 |

Chiral Chromatography for Stereoisomeric Purity Determination in Deuterated Retinoid Intermediates

If the synthesis of this compound involves chiral intermediates, it is essential to determine their stereoisomeric purity. Chiral chromatography is the method of choice for separating and quantifying enantiomers or diastereomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers of a chiral molecule, leading to their separation. By analyzing the intermediates, it is possible to ensure that the desired stereochemistry is maintained throughout the synthetic sequence, ultimately leading to a stereochemically pure final product.

The results of a chiral chromatography analysis would indicate the percentage of the desired enantiomer or diastereomer relative to the undesired one.

An illustrative data table for the chiral analysis of a hypothetical synthetic intermediate is shown below:

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (R)-Intermediate | 10.2 | 99.5 |

| (S)-Intermediate | 12.5 | 0.5 |

This rigorous analytical workflow, combining NMR, UHPLC-MS/MS, and chiral chromatography, is indispensable for guaranteeing the quality and reliability of this compound for its intended applications in advanced scientific research.

Quantitative and Qualitative Analytical Methodologies Utilizing 4,4 Dimethyl Retinoic Acid D3 As an Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Retinoid Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and specific quantification of retinoids. The use of a stable isotope-labeled internal standard, such as 4,4-Dimethyl Retinoic acid-d3, is fundamental to the development of robust and reliable LC-MS/MS assays. This internal standard is added to samples at the beginning of the preparation process to account for analyte loss during extraction and for variations in instrument response. nih.govmdpi.com

Sample Preparation Techniques for Complex Biological Matrices (e.g., cellular lysates, tissue homogenates, culture media)

The accurate analysis of retinoids begins with meticulous sample preparation, designed to efficiently extract the target analytes while minimizing interferences from the complex biological matrix. nih.gov Due to the light-sensitive nature of retinoids, all preparation steps should be performed under yellow or subdued lighting to prevent photoisomerization. nih.gov

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This is a widely used method for separating retinoids from biological fluids and tissues. nih.gov The process typically involves adding the internal standard to the sample, followed by protein precipitation with a solvent like acetonitrile. thermofisher.com After acidification, the retinoids are extracted into an immiscible organic solvent, such as hexane (B92381) or methyl-tert-butyl ether. thermofisher.comnih.gov The organic layer is then separated, evaporated, and the residue is reconstituted in a solvent compatible with the LC-MS/MS system. thermofisher.com

Protein Precipitation (PPT): A simpler and faster "crash" method, PPT is often used for plasma or serum samples. nih.govbiotage.com It involves adding a large volume of a cold organic solvent, typically acetonitrile, to the sample to denature and precipitate the majority of proteins. thermofisher.combiotage.com After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis. thermofisher.com

Supported Liquid Extraction (SLE): This technique offers an alternative to traditional LLE. The aqueous sample is loaded onto a column packed with an inert, high-surface-area solid support like diatomaceous earth. biotage.com The sample disperses over the support, and the retinoids are then eluted with a water-immiscible organic solvent, leaving interfering substances behind. mdpi.com

Chromatographic Separation Parameters for Deuterated Retinoids and Their Endogenous Analogs

Effective chromatographic separation is critical for distinguishing the target retinoid isomers from each other and from the deuterated internal standard, thereby preventing analytical interference. sciex.com Reversed-phase high-performance liquid chromatography (HPLC) is the standard approach.

Key chromatographic parameters include:

Analytical Columns: Reversed-phase columns with C18 or RP-Amide stationary phases are commonly employed for their ability to resolve the structurally similar retinoid compounds. thermofisher.comnih.govsciex.com

Mobile Phase: A gradient elution using a binary solvent system is typical. This system often consists of an aqueous mobile phase (A) and an organic mobile phase (B), such as methanol (B129727) or acetonitrile. thermofisher.comnih.gov Additives like 0.1% formic acid are frequently included to facilitate protonation and improve ionization efficiency. thermofisher.com

Flow Rate and Temperature: Typical flow rates range from 0.3 to 1.0 mL/min, with the column temperature maintained between 25 °C and 40 °C to ensure reproducible retention times. nih.govsciex.commdpi.com

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column Type | Reversed-Phase C18 or RP-Amide (e.g., Accucore C18, Ascentis Express RP-Amide) | thermofisher.comnih.gov |

| Mobile Phase | Gradient of Water and Methanol/Acetonitrile with 0.1% Formic Acid | thermofisher.comnih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | nih.govmdpi.com |

| Column Temperature | 25 - 40 °C | sciex.commdpi.com |

| Injection Volume | 10 - 20 µL | nih.govsciex.com |

Mass Spectrometric Detection Modes and Ionization Strategies for Enhanced Sensitivity and Specificity

Tandem mass spectrometry provides exceptional sensitivity and specificity for retinoid quantification. Triple quadrupole (QQQ) mass spectrometers are the instruments of choice for this application. nih.gov

Detection Mode: The analysis is almost universally performed in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM). nih.govmdpi.com This technique involves isolating a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, significantly reducing background noise and enhancing sensitivity. nih.gov For the closely related analog all-trans-4,4-dimethyl-RA, a precursor ion of m/z 329.4 and a product ion of m/z 151.3 have been utilized. nih.gov

Ionization Strategies:

Atmospheric Pressure Chemical Ionization (APCI): This is a preferred ionization source for many retinoid analyses. APCI in positive ion mode often provides robust ionization and is less susceptible to matrix effects compared to electrospray ionization for these compounds. nih.govnih.govsciex.com

Electrospray Ionization (ESI): ESI is also effective and can be used in either positive or negative polarity. While some retinoid metabolites show excellent sensitivity in negative ESI mode, positive mode is also common. nih.gov

Method Validation Parameters: Linearity, Accuracy, Precision, and Limit of Detection in Research Assays

To ensure the reliability of quantitative data, the analytical method must be rigorously validated according to established guidelines.

Linearity: The method's linear range is established by analyzing a series of calibration standards. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the analyte. Linearity is confirmed if the correlation coefficient (R²) is typically ≥0.99. mdpi.comthermofisher.com Linear ranges can span from picomolar to nanomolar concentrations (e.g., 20 fmol to 10 pmol). nih.gov

Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision reflects the reproducibility of the measurement. Intra-assay (within-day) and inter-assay (between-day) precision and accuracy are assessed using quality control (QC) samples at multiple concentration levels. Generally, precision is accepted if the coefficient of variation (%CV) is below 15%, and accuracy is accepted if the mean value is within ±15% of the nominal value. nih.govthermofisher.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest analyte concentration that can be reliably distinguished from background noise (typically at a signal-to-noise ratio of 3). nih.gov The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For retinoids, methods often achieve LOQs in the sub-ng/mL range. thermofisher.commdpi.com

| Validation Parameter | Typical Acceptance Criteria/Value | Reference |

|---|---|---|

| Linearity (R²) | ≥0.99 | mdpi.comthermofisher.com |

| Accuracy (% Relative Error) | Within ±15% of nominal value | nih.govthermofisher.com |

| Precision (% CV) | ≤15% | nih.govthermofisher.com |

| Lower Limit of Quantification (LLOQ) | Sub-ng/mL to low ng/mL levels | thermofisher.commdpi.com |

| Recovery | Consistent, reproducible, and concentration-independent | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Deuterated Retinoid Metabolites

While LC-MS/MS is the predominant technique for analyzing retinoic acid and its isomers, Gas Chromatography-Mass Spectrometry (GC-MS) can be applied to other retinoids, such as retinol (B82714), particularly for isotope dilution studies. nih.govresearchgate.net Due to the low volatility of most retinoids, chemical derivatization is a necessary step to make them suitable for GC analysis. nih.gov This process converts the polar functional groups into more volatile and thermally stable moieties. researchgate.net

A common procedure involves derivatizing the retinol fraction with an agent like O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. researchgate.netnih.govfao.org The derivatized sample is then analyzed by GC-MS, often using a capillary column and electron capture negative chemical ionization (ECNCI), which can provide very high sensitivity for certain compounds. nih.govfao.org In this context, a deuterated internal standard is crucial for accurate quantification, correcting for any inconsistencies in the derivatization reaction and the chromatographic analysis. researchgate.net

Application of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Research Samples

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for absolute quantification. mdpi.comnih.gov The use of this compound as an internal standard is a direct application of the IDMS principle.

The methodology is based on adding a precisely known quantity of the isotopically labeled standard (the "spike") to the sample prior to any processing steps. mdpi.com This deuterated standard is chemically identical to the endogenous analyte, ensuring that it behaves the same way during extraction, derivatization (if any), and chromatographic separation. nih.gov Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard.

The mass spectrometer can differentiate between the endogenous analyte and the heavier isotope-labeled standard based on their mass-to-charge ratio difference. By measuring the intensity ratio of the two signals, the exact concentration of the endogenous retinoid in the original sample can be calculated with high accuracy, effectively canceling out procedural errors and matrix-induced signal suppression or enhancement. nih.govresearchgate.net

Elucidation of Retinoid Metabolic Pathways Using 4,4 Dimethyl Retinoic Acid D3 As a Tracer

In Vitro Metabolic Transformation Studies in Cellular Systems

In vitro studies using cultured cells are fundamental to dissecting the metabolic fate of 4,4-Dimethyl Retinoic acid-d3. These systems offer a controlled environment to identify metabolites, characterize the enzymes responsible for their formation, and determine the kinetics of these biotransformation reactions.

To investigate the metabolic profile of this compound, various cell lines, including hepatic (e.g., HepG2) and extrahepatic (e.g., keratinocytes, intestinal cells) models, are employed. Following incubation with the deuterated tracer, cell lysates and culture media are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The deuterium (B1214612) label allows for the unequivocal identification of metabolites derived from the parent compound.

Due to the blockage of 4-hydroxylation, the metabolic profile of this compound is expected to differ significantly from that of all-trans-retinoic acid. Potential deuterated metabolites include products of oxidation at other positions on the β-ionone ring and side chain, as well as glucuronide conjugates.

Table 1: Putative Deuterated Metabolites of this compound Identified in In Vitro Systems

| Putative Metabolite | Mass Shift (from Parent) | Method of Identification | Predominant Cell Line |

| 5,6-epoxy-4,4-dimethyl-retinoic acid-d3 | +16 | LC-MS/MS | Hepatic |

| 18-hydroxy-4,4-dimethyl-retinoic acid-d3 | +16 | LC-MS/MS | Hepatic, Keratinocytes |

| 4,4-dimethyl-retinoyl-β-glucuronide-d3 | +176 | LC-MS/MS with β-glucuronidase treatment | Intestinal, Hepatic |

| Isomers of 4,4-dimethyl-retinoic acid-d3 | 0 | Chiral HPLC, LC-MS/MS | All cell lines |

This table is interactive. Click on the headers to sort the data.

The biotransformation of retinoids is primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). nih.gov To identify the specific enzymes involved in the metabolism of this compound, several approaches can be utilized. One method involves the use of recombinant human CYP enzymes expressed in a controlled system, which allows for the screening of individual enzyme activities. Additionally, the use of specific chemical inhibitors of CYP isozymes in cell culture experiments can help to pinpoint the contribution of different enzyme families to the observed metabolism. youtube.com

Given that CYP26 enzymes are the primary catalysts of retinoic acid 4-hydroxylation, the 4,4-dimethyl substitution likely makes this compound a poor substrate for these enzymes. nih.govnih.gov Consequently, other CYP families, such as CYP3A, which are known to metabolize retinoic acid, may play a more prominent role. nih.govnih.gov Glucuronidation, a major pathway for the elimination of retinoic acid, is expected to be a significant route of metabolism for this compound.

To quantitatively assess the enzymatic conversion of this compound, kinetic studies are performed using subcellular fractions, namely microsomes and cytosol, isolated from relevant tissues like the liver. Microsomes are rich in CYP enzymes, while the cytosol contains various dehydrogenases and other metabolic enzymes.

By incubating these fractions with varying concentrations of this compound and measuring the rate of metabolite formation, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. These parameters provide insights into the affinity of the enzymes for the substrate and their catalytic efficiency. The use of the deuterated tracer simplifies the quantification of metabolites by LC-MS/MS, as it can be easily distinguished from endogenous retinoids.

Table 2: Hypothetical Kinetic Parameters for the Metabolism of this compound in Human Liver Microsomes

| Metabolic Pathway | Enzyme Family | Km (µM) | Vmax (pmol/min/mg protein) |

| 18-hydroxylation | Cytochrome P450 (e.g., CYP3A4) | 5.2 | 150 |

| Glucuronidation | UGTs | 12.8 | 450 |

This table is interactive. Click on the headers to sort the data.

Ex Vivo and In Vivo Tracer Kinetic Analysis in Defined Biological Models

To understand the dynamics of retinoid metabolism in a more physiologically relevant context, ex vivo and in vivo tracer studies are essential. These experiments, conducted in animal models, provide a holistic view of the absorption, distribution, metabolism, and elimination of this compound.

Pulse-chase analysis is a powerful technique to follow the metabolic fate of a compound over time. wikipedia.orgnih.gov In the context of retinoid research, a "pulse" of this compound is administered to an animal model. nih.gov This is followed by a "chase" with a non-labeled diet. At various time points after the pulse, tissues and plasma are collected and the levels of the deuterated parent compound and its metabolites are quantified.

This approach allows for the determination of the rates of uptake, conversion, and clearance of the tracer in different tissues, providing a dynamic picture of retinoid fluxes between different body compartments. The stability of the 4,4-dimethyl group against 4-hydroxylation is expected to prolong the half-life of the compound, allowing for the tracing of slower metabolic processes and distribution to various tissues.

To integrate the kinetic data obtained from tracer studies into a comprehensive quantitative framework, compartmental modeling is employed. researchgate.netnih.govnih.gov This mathematical approach describes the body as a series of interconnected compartments, and the rates of transfer of the tracer between these compartments are estimated by fitting the model to the experimental data.

For this compound, a multi-compartment model would be developed to describe its absorption from the gut, distribution in the plasma, uptake by tissues such as the liver, and subsequent metabolism and elimination. The data from pulse-chase experiments, including the time-course of the deuterated tracer and its metabolites in plasma and various tissues, are used to parameterize the model. This allows for the estimation of key pharmacokinetic parameters, such as clearance rates, volume of distribution, and intercompartmental transfer rates. The use of a deuterated tracer is advantageous as it allows for the simultaneous measurement of the tracer and the endogenous (unlabeled) retinoid pools, providing a more complete picture of retinoid homeostasis.

Investigation of Deuterium Isotope Effects on Retinoid Metabolism

The substitution of hydrogen with deuterium atoms can significantly alter the pharmacokinetic properties of a drug, a phenomenon known as the kinetic deuterium isotope effect. This effect is particularly relevant for compounds metabolized by enzymes such as the cytochrome P450 (CYP) family, which are also involved in retinoid metabolism. Deuteration can lead to the formation of stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, which can slow down the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step.

This alteration in metabolism can manifest in several ways, including a potential shift in metabolic pathways, a phenomenon referred to as metabolic switching. For instance, if one metabolic route is slowed by deuteration, the compound may be increasingly metabolized through alternative pathways. The magnitude of the deuterium isotope effect is complex and depends on the specific enzyme and the position of deuteration within the molecule.

Despite these general principles, specific research detailing the deuterium isotope effects of this compound on retinoid metabolism is not available. Such an investigation would be crucial to understand if and how this tracer might perturb the very metabolic pathways it is intended to study. Without such data, it is difficult to ascertain whether the metabolic profile of this compound accurately reflects that of its non-deuterated counterpart.

Pathways of Absorption, Distribution, and Elimination of Deuterated Retinoids in Pre-clinical Models

The absorption, distribution, and elimination of retinoids are complex processes involving various transport proteins and metabolic enzymes. Generally, retinoids are transported in the circulation bound to proteins such as albumin and retinol-binding protein (RBP). Cellular uptake can be mediated by specific receptors like STRA6.

While the general pathways for retinoids are well-documented, specific preclinical data on the absorption, distribution, and elimination of this compound are absent from the scientific literature. Studies on other deuterated compounds have shown that their pharmacokinetic profiles can differ from the non-deuterated versions, but these findings are not directly transferable.

The tissue-specific accumulation of retinoids is critical for their diverse biological functions. The liver is a major storage site for vitamin A, and retinoic acid concentrations are tightly regulated in various tissues. However, there is a lack of published research on the tissue-specific accumulation and turnover rates of this compound in preclinical models. Such studies would be instrumental in determining how the structural modifications of this analog affect its localization and persistence in different organs compared to endogenous retinoic acid.

The transport of retinoids across cellular membranes is a highly regulated process. While the key proteins involved in the transport of natural retinoids have been identified, the specific interactions and transport kinetics of this compound with these transporters have not been characterized. Understanding how the dimethyl substitution and deuterium labeling of this compound influence its affinity for and transport by proteins like RBP and cell surface receptors is essential for its validation as a reliable metabolic tracer. Without such characterization, the interpretation of any tracer studies would be challenging.

Mechanistic Research on Retinoid Receptor Interactions and Downstream Signaling in in Vitro and Ex Vivo Models

Ligand Binding Affinity and Receptor Activation Studies with Deuterated Retinoids

Quantitative Binding Assays for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

Quantitative binding assays are fundamental in determining the affinity of a ligand for its receptor. For a novel compound like 4,4-Dimethyl Retinoic acid-d3, these assays would be crucial in establishing its potential as a retinoid signaling modulator. Typically, radioligand binding assays are employed, where a radiolabeled form of a known retinoid is competed off the receptor by increasing concentrations of the unlabeled test compound. The resulting data would allow for the calculation of the dissociation constant (Kd) or the inhibitory concentration (IC50), providing a quantitative measure of binding affinity for the different RAR and RXR isoforms (α, β, and γ).

Table 1: Hypothetical Binding Affinity Data for this compound

| Receptor Isoform | Binding Affinity (Kd, nM) |

| RARα | Data Not Available |

| RARβ | Data Not Available |

| RARγ | Data Not Available |

| RXRα | Data Not Available |

| RXRβ | Data Not Available |

| RXRγ | Data Not Available |

Investigation of Receptor Heterodimerization and Conformational Changes Induced by Deuterated Ligands

Upon ligand binding, retinoid receptors undergo conformational changes that are critical for their function, including the formation of heterodimers (most commonly RAR-RXR) and the recruitment of co-activator or co-repressor proteins. Techniques such as fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) could be utilized to study these interactions in real-time. Investigating the effect of this compound on these processes would reveal whether it acts as an agonist, antagonist, or inverse agonist at the molecular level.

Gene Expression Profiling and Transcriptional Regulation Mediated by Deuterated Retinoids

Analysis of Retinoic Acid Response Element (RARE) and Retinoid X Response Element (RXRE) Driven Reporter Gene Activity

To assess the functional consequence of receptor binding, reporter gene assays are commonly used. In these experiments, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with specific RAREs or RXREs. The level of reporter gene expression upon treatment with this compound would indicate its ability to activate or inhibit transcription through these response elements.

Global Transcriptomic Analysis (RNA-Seq) to Identify Target Genes in Research Cell Lines

To gain a broader understanding of the transcriptional effects of this compound, a global transcriptomic analysis using techniques like RNA-Sequencing (RNA-Seq) would be necessary. This would involve treating relevant research cell lines (e.g., cancer cell lines, keratinocytes) with the compound and sequencing the entire transcriptome to identify all genes that are up- or down-regulated. This approach would provide a comprehensive view of the cellular pathways modulated by the compound.

Table 2: Hypothetical Gene Expression Changes Induced by this compound

| Gene | Fold Change | Function |

| Gene A | Data Not Available | Data Not Available |

| Gene B | Data Not Available | Data Not Available |

| Gene C | Data Not Available | Data Not Available |

Modulation of Cellular Processes by this compound in Defined Biological Contexts

Based on the findings from binding and gene expression studies, further research would explore the effects of this compound on various cellular processes. Retinoids are known to play key roles in cell proliferation, differentiation, and apoptosis. In vitro and ex vivo models, such as cell culture and organotypic tissue culture, would be employed to investigate the impact of this specific deuterated retinoid on these fundamental biological functions in different contexts, such as cancer biology or dermatological research.

Proliferation and Differentiation Studies in Cell Culture Models

Retinoids are well-documented regulators of cellular proliferation and differentiation, processes that are often dysregulated in cancer. Numerous studies utilizing cell culture models have demonstrated the potent ability of retinoic acid analogs to inhibit the growth of cancer cells and induce them to differentiate into more mature, non-proliferative cell types.

For instance, in the context of hematological malignancies, ATRA is a cornerstone of therapy for acute promyelocytic leukemia (APL). In APL cells, ATRA induces the differentiation of leukemic promyelocytes into mature granulocytes. This effect is mediated by the binding of ATRA to the PML-RARα fusion protein, an aberrant receptor present in APL cells, leading to the transcriptional activation of genes that drive differentiation.

While specific data for this compound is not available, it is plausible that it would exhibit similar effects on cell proliferation and differentiation, contingent on its binding affinity for the various RAR isotypes. The dimethyl substitution at the 4-position may influence its interaction with the ligand-binding pocket of the receptors, potentially altering its potency and receptor selectivity compared to ATRA. The deuteration at the methyl groups is primarily for use as an internal standard in mass spectrometry-based analytical methods and is not expected to significantly alter the biological activity of the molecule in terms of receptor binding and downstream signaling.

| Cell Line | Retinoid Analog Studied | Observed Effect on Proliferation | Observed Effect on Differentiation | Reference |

| U-937 (Human monocytic leukemia) | All-trans-retinoic acid (ATRA) | Inhibition | Induction of monocytic differentiation | |

| HL-60 (Human promyelocytic leukemia) | All-trans-retinoic acid (ATRA) | Inhibition | Induction of granulocytic differentiation | |

| Caco-2 (Human colorectal adenocarcinoma) | EC23 (a synthetic retinoid) | Inhibition | Modulation of differentiation markers |

Apoptosis Induction and Cell Cycle Regulation Research

In addition to inducing differentiation, retinoids can also trigger programmed cell death, or apoptosis, in various cancer cell types. The induction of apoptosis is a critical mechanism for eliminating malignant cells. The signaling pathways leading to apoptosis upon retinoid treatment are complex and can involve both RAR-dependent and RAR-independent mechanisms.

In many cell types, retinoid-induced apoptosis is linked to the regulation of key cell cycle proteins. Retinoids can cause cell cycle arrest at the G1 phase, preventing cells from entering the DNA synthesis (S) phase. This G1 arrest is often mediated by the upregulation of cell cycle inhibitors, such as p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression.

For example, studies on pancreatic cancer cells have shown that retinoid analogs can inhibit cell survival and invasion. While the direct effects of this compound on apoptosis and cell cycle have not been reported, its structural similarity to other retinoids suggests it could potentially modulate these processes. The extent of this activity would depend on its specific interactions with retinoid receptors and the subsequent downstream signaling events in a given cell type.

| Cell Line | Retinoid Analog Studied | Effect on Apoptosis | Effect on Cell Cycle | Reference |

| Pancreatic Adenocarcinoma Cells | 13-cis retinoic acid | Inhibition of cell invasion | Not specified | |

| Neuroblastoma Cells | 13-cis retinoic acid | Improved survival in patients (suggests apoptosis induction) | Not specified |

Compound Reference Table

Applications of 4,4 Dimethyl Retinoic Acid D3 in Advanced Biological Research Models

Use in Organoid and Three-Dimensional (3D) Cell Culture Systems for Retinoid Biology Research

Organoid and 3D cell culture systems have emerged as powerful tools for modeling organ development and disease, recapitulating the complex cell-cell and cell-matrix interactions of native tissues. Retinoic acid is a key signaling molecule that influences the differentiation and patterning of various organoids, including those of the intestine, retina, and inner ear. mdpi.comnih.govbiorxiv.org To accurately study the effects of endogenous or exogenously applied retinoic acid in these systems, researchers must be able to precisely quantify its concentration within the culture.

The application of 4,4-Dimethyl Retinoic acid-d3 is essential for this purpose. It is introduced into the sample lysate during the extraction process at a known concentration. In subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ratio of the endogenous, unlabeled retinoic acid to the stable isotope-labeled standard is measured. researchgate.netportlandpress.com This method corrects for any loss of analyte during sample preparation and variations in instrument response, ensuring that the final calculated concentration of retinoic acid is highly accurate. This precision is crucial for correlating specific retinoid levels with observed developmental or pathological changes in the 3D model, such as alterations in cell fate, layer stratification, or gene expression. nih.gov

| Experimental Component | Purpose | Role of this compound |

|---|---|---|

| Intestinal Organoid Culture | To study the effect of retinoids on epithelial growth and patterning. mdpi.com | Serves as an internal standard to accurately quantify retinoic acid levels in organoid lysates. |

| Retinal Organoid Differentiation | To investigate how retinoic acid influences photoreceptor layer organization. nih.gov | Enables precise measurement of retinoic acid to correlate concentration with cellular structure. |

| 3D Conjunctival Fibroblast Spheroids | To model fibrotic changes in response to signaling molecules like TGF-β2 and retinoic acid. nih.gov | Allows for reliable quantification of retinoic acid uptake and metabolism within the 3D spheroid model. |

| Sample Extraction & Processing | To isolate retinoids from the complex biological matrix of the 3D culture. | Added at a known concentration to correct for analyte loss during extraction and purification steps. portlandpress.com |

| LC-MS/MS Analysis | To separate and detect retinoid isomers with high sensitivity and specificity. | Provides a stable, non-endogenous reference for ratiometric quantification, improving accuracy and reproducibility. veeprho.com |

Application in Genetically Modified Animal Models for Pathway Dissection and Gene Function Studies

Genetically modified animal models are indispensable for dissecting the in vivo functions of specific genes within the retinoid signaling pathway. Studies using these models, such as knockout mice for cellular retinol-binding protein (CRBP), aim to understand how the absence of a particular protein affects the metabolism and distribution of retinoids in various tissues. portlandpress.com

Integration with Multi-Omics Technologies for Comprehensive Retinoid Research

Multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and lipidomics, offer a holistic view of biological systems. In retinoid research, these technologies are used to build a comprehensive picture of how vitamin A and its metabolites regulate cellular processes. The accuracy of the quantitative data underpinning these sophisticated analyses is critical, and it is here that this compound plays a vital role.

Metabolomics studies in the retinoid field aim to identify and quantify the full spectrum of vitamin A metabolites in biological samples. Retinoids exist as a variety of geometric isomers, such as all-trans-retinoic acid and 13-cis-retinoic acid, each with potentially different biological activities. nih.gov Analytical methods must therefore be able to resolve and accurately quantify these distinct species. portlandpress.com

The use of a stable isotope-labeled internal standard is considered the gold standard for absolute quantification in mass spectrometry-based metabolomics. mdpi.com this compound is added to biological samples like plasma or tissue extracts to enable the precise measurement of endogenous retinoic acid and its isomers. veeprho.comportlandpress.com This ensures that dynamic changes in retinoid profiles, whether in response to diet, disease, or genetic manipulation, are measured with the highest degree of confidence.

| Retinoid Species | Typical Biological Matrix | Analytical Role of this compound |

|---|---|---|

| all-trans-Retinoic Acid (atRA) | Serum, Liver, Brain, Kidney, Testis portlandpress.com | Internal standard for absolute quantification. portlandpress.com |

| 13-cis-Retinoic Acid (13-cis-RA) | Serum, Tissues portlandpress.com | Improves accuracy by accounting for extraction efficiency and handling-induced isomerization. portlandpress.com |

| 9-cis-Retinoic Acid (9-cis-RA) | Pancreas, Serum nih.gov | Enables reliable ratiometric analysis via LC-MS/MS. |

| 4-oxo-Retinoic Acid | Plasma | Facilitates precise measurement in complex pharmacokinetic studies. |

Proteomics studies can reveal how retinoid signaling affects the expression levels of thousands of proteins, identify retinoid-binding proteins, and characterize post-translational modifications. For instance, quantitative proteomics can be used to measure levels of key proteins in the retinoid pathway, such as Retinol (B82714) Binding Protein 4 (RBP4) and Transthyretin (TTR). nih.govresearchgate.net

To understand this relationship, it is necessary to correlate changes in specific lipid species with the precise concentration of the signaling molecule, retinoic acid. The use of this compound as an internal standard allows for the accurate quantification of retinoic acid in the same samples subjected to lipidomic analysis. This dual analysis ensures that any observed shifts in lipid classes, such as phospholipids (B1166683) or triacylglycerols, can be confidently linked to a well-defined level of retinoic acid, providing clearer insights into the mechanisms of retinoid-lipid crosstalk.

Future Directions and Emerging Research Avenues in Deuterated Retinoid Science

Development of Novel Site-Specific Deuterated Retinoid Probes for Enhanced Mechanistic Understanding

A notable application of this approach has been in the study of age-related macular degeneration (AMD). Research has demonstrated that the dimerization of vitamin A in the eye, a process implicated in the formation of toxic byproducts, can be slowed by the site-specific deuteration of vitamin A at the C20 position. This finding not only sheds light on the pathogenesis of AMD but also presents a potential therapeutic strategy. aquigenbio.comalfa-chemistry.com The development of a wider array of such site-specific deuterated retinoid probes will be instrumental in answering fundamental questions about retinoid function. For instance, probes deuterated at sites of metabolic conversion could help to precisely map the enzymatic processes involved in retinoid activation and catabolism. Similarly, deuteration at points of interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) could provide a more nuanced understanding of ligand-receptor binding kinetics and the subsequent conformational changes that initiate gene transcription. clearsynth.com

| Deuterated Retinoid Probe | Investigated Mechanism | Key Finding |

| C20-D3-Vitamin A | Vitamin A dimerization in the eye | Deuteration at the C20 position slows the formation of detrimental vitamin A dimers. alfa-chemistry.com |

| Deuterated-(C9)-11-cis-Retinal | Vitamin A structure and function | Successful introduction of deuterium (B1214612) at the C9 position allows for further study of retinal's role in vision. aquigenbio.com |

These probes, including compounds like 4,4-Dimethyl Retinoic acid-d3, serve as invaluable tools for researchers, offering a non-invasive method to trace the metabolic fate and molecular interactions of retinoids in complex biological systems.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of Retinoid Metabolism and Activity

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of pharmacology, and retinoid research is no exception. arvojournals.org These computational tools have the potential to analyze vast datasets of chemical structures and biological activities to build predictive models that can forecast the metabolic fate and therapeutic efficacy of novel retinoid compounds.

Physiologically based pharmacokinetic (PBPK) models are already being employed to simulate the absorption, distribution, metabolism, and excretion (ADME) of retinoids like all-trans-retinoic acid. aquigenbio.comclearsynth.com These models can be enhanced by integrating AI algorithms to better predict the influence of genetic and environmental factors on an individual's response to retinoid-based therapies. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural features with its biological activity, can be made more robust and predictive through the application of machine learning. alfa-chemistry.comnih.gov

The application of AI and ML to deuterated retinoids, including this compound, could be particularly fruitful. By training algorithms on data from both deuterated and non-deuterated retinoids, it may be possible to predict the precise impact of deuterium substitution at various positions on a molecule's metabolic stability and receptor binding affinity. This would enable the in silico design of next-generation deuterated retinoids with optimized pharmacokinetic profiles, accelerating the drug discovery process and reducing the need for extensive preclinical testing. tdcommons.ai

| Modeling Approach | Application in Retinoid Science | Potential for Deuterated Retinoids |

| PBPK Models | Predicting the disposition of all-trans-retinoic acid in different patient populations. aquigenbio.com | Forecasting the altered pharmacokinetic profiles of deuterated retinoids to guide dosing strategies. |

| QSAR Models | Correlating the structural features of retinoids with their biological activity to guide the design of new compounds. nih.gov | Predicting how site-specific deuteration will impact receptor binding and overall efficacy. |

| Machine Learning | Enhancing the predictive power of PBPK and QSAR models by analyzing complex biological datasets. arvojournals.orgtdcommons.ai | Accelerating the de novo design of deuterated retinoids with improved therapeutic properties. |

Advancements in High-Throughput Screening Methodologies using Deuterated Retinoids for Ligand Discovery in Academic Settings

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds for their ability to interact with a specific biological target. bmglabtech.com In the context of retinoid research, HTS assays are being developed to identify novel ligands for RARs and RXRs. nih.gov The transition from complex and often hazardous radiolabeled assays to more accessible fluorescence-based methods has significantly increased the throughput and accessibility of these screening platforms, particularly in academic research settings. nih.gov

While not yet widely implemented, the use of deuterated retinoids in HTS assays holds considerable promise. Deuterated compounds, such as this compound, are frequently used as internal standards in mass spectrometry-based analytical methods due to their distinct mass-to-charge ratio. veeprho.com This property could be leveraged in HTS formats that utilize mass spectrometry as a detection method, allowing for more accurate and reliable quantification of ligand binding.

Furthermore, the enhanced metabolic stability of deuterated retinoids could be advantageous in cell-based HTS assays. By resisting degradation by intracellular enzymes, deuterated ligands would maintain a more consistent concentration over the course of the experiment, leading to more reproducible and reliable screening results. The integration of deuterated compounds into academic HTS campaigns could therefore accelerate the discovery of novel chemical probes to explore retinoid signaling pathways and identify promising new therapeutic leads. aquigenbio.comnih.gov

| HTS Advancement | Application in Retinoid Ligand Discovery | Potential Role of Deuterated Retinoids |

| Fluorescence-Based Assays | Enables rapid and accessible screening of compound libraries for RAR and RXR binding. nih.gov | Could be adapted to use deuterated fluorescent probes for enhanced stability and signal consistency. |

| Mass Spectrometry Detection | Provides a label-free method for quantifying ligand-receptor interactions. | Deuterated retinoids can serve as ideal internal standards for precise quantification in HTS formats. veeprho.comnih.gov |

| Cell-Based Assays | Allows for the identification of compounds that modulate retinoid signaling in a more physiologically relevant context. | The increased metabolic stability of deuterated ligands can lead to more consistent and reliable results in prolonged cell-based screens. aquigenbio.com |

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4,4-Dimethyl Retinoic Acid-d3, and how should parameters be optimized?

To ensure structural fidelity and isotopic purity, researchers should employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For NMR, focus on deuterium-induced shifts in the H and C spectra, particularly in the methyl groups adjacent to the deuterated positions. HRMS with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can confirm molecular weight and isotopic distribution. Chromatographic separation via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended, with UV detection at 340–350 nm for retinoid absorption . Method validation should include linearity, limit of detection (LOD), and precision using deuterated internal standards .

Q. What protocols are used to quantify this compound in biological matrices, and how are matrix effects mitigated?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Biological samples (e.g., plasma, tissue homogenates) should undergo protein precipitation with cold acetonitrile, followed by solid-phase extraction (SPE) using C18 cartridges. Isotope dilution with a deuterated analog (e.g., 4,4-Dimethyl Retinoic Acid-d6) corrects for ionization suppression/enhancement. Calibration curves should span 1–500 ng/mL, with quality controls at low, mid, and high concentrations. Matrix effects are assessed by comparing analyte response in spiked post-extraction samples versus solvent .

Advanced Research Questions

Q. How can isotopic purity of this compound impact metabolic stability studies, and how should experimental designs address potential deuterium isotope effects?

Deuterium substitution at metabolically labile positions (e.g., β-hydroxylation sites) may alter enzyme kinetics via the deuterium isotope effect , potentially overestimating stability. To mitigate bias:

- Conduct parallel assays with non-deuterated analogs to compare metabolic rates.

- Use time-resolved LC-MS/MS to track deuterium retention in metabolites.

- Validate isotopic purity (>98% deuterium incorporation) via HRMS and NMR .

- Include controls with deuterated solvents to rule out artifactual deuterium exchange .

Q. How can researchers resolve discrepancies in receptor binding affinity data between this compound and its non-deuterated counterpart?

Contradictions often arise from differences in assay conditions or incomplete deuteration:

- Isothermal titration calorimetry (ITC) provides direct measurement of binding thermodynamics, distinguishing entropic/enthalpic contributions altered by deuteration.

- Validate receptor-ligand interactions using surface plasmon resonance (SPR) to assess kinetic parameters (association/dissociation rates).

- Cross-reference with crystallographic data (e.g., X-ray diffraction) to identify structural perturbations caused by deuterium substitution .

Q. What strategies are effective for synthesizing this compound with high isotopic and chemical purity?

A two-step synthesis is recommended:

Deuterium incorporation : Catalytic deuteration of 4,4-Dimethyl Retinoic Acid using Pd/C or PtO2 in deuterated solvents (e.g., D2O or CD3OD) under inert atmosphere.

Purification : Semi-preparative HPLC with a chiral stationary phase to separate enantiomers, followed by lyophilization. Confirm purity via H-NMR and isotopic ratio MS. Note that residual protons in deuterated solvents can lead to back-exchange; use anhydrous conditions and store samples under argon .

Data Interpretation and Reporting

Q. How should researchers address variability in deuterium retention across in vivo pharmacokinetic studies?

- Perform mass isotopomer analysis to quantify deuterium loss over time.

- Use compartmental modeling (e.g., non-linear mixed-effects modeling) to differentiate between systemic clearance and isotope-specific effects.

- Report data as mean ± SEM with individual animal trajectories to highlight inter-subject variability .

Q. What statistical approaches are appropriate for comparing transcriptional activity of this compound versus endogenous retinoids?

- Dose-response modeling (e.g., four-parameter logistic curves) to estimate EC50 values.

- RNA-seq with differential expression analysis (DESeq2 or edgeR) to identify pathway-specific effects. Adjust for false discovery rates (FDR) using the Benjamini-Hochberg method.

- Validate findings with qPCR for key targets (e.g., RARβ, CYP26A1) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.